molecular formula C27H21F3N6O2 B2624274 1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1358478-06-4

1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2624274
CAS No.: 1358478-06-4
M. Wt: 518.5
InChI Key: WOJLGWWRPJNBOX-UHFFFAOYSA-N
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Description

1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an imidazole ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole and imidazole rings, followed by their coupling with the urea derivative.

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Formation of Imidazole Ring: The imidazole ring can be formed through the condensation of a 1,2-diamine with a carboxylic acid or its derivative.

    Coupling Reactions: The final step involves the coupling of the oxadiazole and imidazole intermediates with a urea derivative under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxadiazole or imidazole rings, potentially altering the compound’s properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce partially or fully reduced intermediates.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its structural features could be exploited in the design of novel materials with specific electronic or optical properties.

    Industrial Chemistry: The compound may serve as a precursor for the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The oxadiazole and imidazole rings can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The trifluoromethyl group may enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-({4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea is unique due to its combination of oxadiazole and imidazole rings, along with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N6O2/c1-17-5-4-6-19(13-17)24-34-25(38-35-24)23-15-36(16-31-23)14-18-9-11-20(12-10-18)32-26(37)33-22-8-3-2-7-21(22)27(28,29)30/h2-13,15-16H,14H2,1H3,(H2,32,33,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJLGWWRPJNBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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